molecular formula C9H10BFO2 B12958862 7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B12958862
M. Wt: 179.99 g/mol
InChI Key: WETLVQVRYQGLQS-UHFFFAOYSA-N
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Description

7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.

Preparation Methods

The synthesis of 7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common synthetic route includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of the compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield boronic acids, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing new drugs.

Comparison with Similar Compounds

7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-containing heterocycles such as:

The uniqueness of this compound lies in its specific boron-oxygen framework, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

7-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole

InChI

InChI=1S/C9H10BFO2/c1-9(2)6-4-3-5-7(11)8(6)10(12)13-9/h3-5,12H,1-2H3

InChI Key

WETLVQVRYQGLQS-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2F)C(O1)(C)C)O

Origin of Product

United States

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